molecular formula C9H14N4 B159720 2-Methyl-4-(piperazin-1-YL)pyrimidine CAS No. 131816-67-6

2-Methyl-4-(piperazin-1-YL)pyrimidine

Cat. No. B159720
M. Wt: 178.23 g/mol
InChI Key: WYEQVNKICBCRPY-UHFFFAOYSA-N
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Patent
US05138058

Procedure details

13 g of 4-chloro-2-methyl-pyrimidine were dissolved in 200 ml of tetrahydrofuran, and 17.5 g of piperazine were added. The reaction mixture was refluxed for 24 h. The precipitated piperazine hydrochloride was filtered off with suction and washed with tetrahydrofuran. Concentration of the solution in vacuo resulted in 19 g of 2-methyl-4-piperazino-pyrimidine, which was reacted without further purification.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[N:3]=1.[NH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1>O1CCCC1>[CH3:8][C:4]1[N:3]=[C:2]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:7]=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
ClC1=NC(=NC=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
17.5 g
Type
reactant
Smiles
N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The precipitated piperazine hydrochloride was filtered off with suction
WASH
Type
WASH
Details
washed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
Concentration of the solution in vacuo resulted in 19 g of 2-methyl-4-piperazino-pyrimidine
CUSTOM
Type
CUSTOM
Details
which was reacted without further purification

Outcomes

Product
Name
Type
Smiles
CC1=NC=CC(=N1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.